molecular formula C60H74N6O10S3 B12779973 Einecs 279-942-1 CAS No. 82372-91-6

Einecs 279-942-1

Cat. No.: B12779973
CAS No.: 82372-91-6
M. Wt: 1135.5 g/mol
InChI Key: KBPGICPKSZFRTH-UHFFFAOYSA-N
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Description

Einecs 279-942-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 279-942-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and reagents used.

Scientific Research Applications

Einecs 279-942-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or intermediate in biochemical assays. In medicine, the compound could be explored for its potential therapeutic properties. Industrially, it may be utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Einecs 279-942-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and applications. Some similar compounds include those with similar molecular formulas or functional groups, but detailed comparisons require specific structural information.

Properties

CAS No.

82372-91-6

Molecular Formula

C60H74N6O10S3

Molecular Weight

1135.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-(2-methylphenoxy)-5-[[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]naphthalen-1-yl]sulfonyloxydiazenyl]benzenesulfonic acid

InChI

InChI=1S/C36H28N4O10S3.2C12H23N/c1-24-11-18-29(19-12-24)52(44,45)49-28-16-13-26(14-17-28)37-39-32-20-22-35(31-9-5-4-8-30(31)32)53(46,47)50-40-38-27-15-21-34(36(23-27)51(41,42)43)48-33-10-6-3-7-25(33)2;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-23H,1-2H3,(H,41,42,43);2*11-13H,1-10H2

InChI Key

KBPGICPKSZFRTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)ON=NC5=CC(=C(C=C5)OC6=CC=CC=C6C)S(=O)(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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